
(5-amino-1H-1,2,4-triazol-3-yl)methanol
Overview
Description
(5-amino-1H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is of significant interest in organic and medicinal chemistry due to its diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of aminoguanidine with malonic acid in acidic aqueous solutions. The reaction conditions, including the molar ratio and concentration of the reactants, temperature, and time, significantly influence the yield of the desired product . Another common method involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides .
Industrial Production Methods: Industrial production of (5-amino-1H-1,2,4-triaz
Biological Activity
(5-amino-1H-1,2,4-triazol-3-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered significant attention in biological research due to its diverse pharmacological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a triazole ring with an amino group at the 5-position and a hydroxymethyl group at the 3-position. This unique structure enhances its solubility and reactivity, making it suitable for bioorthogonal reactions and as a versatile building block in organic synthesis. Its solubility in water and various organic solvents allows for broad application in biological systems.
Target Interactions
this compound interacts with several biological targets:
- Enzyme Inhibition : It is identified as a potent inhibitor of various enzymes including kinases and lysine-specific demethylase 1. This inhibition is crucial for regulating biochemical pathways involved in cell proliferation and apoptosis.
- CYP450 Interaction : The nitrogen atoms in the triazole ring bind to iron in the heme moiety of cytochrome P450 enzymes, which plays a significant role in drug metabolism .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human malignant melanoma cells (A375), with IC50 values indicating substantial growth inhibition. The compound's ability to induce cytotoxic effects has been validated through assays such as MTT and LDH .
Enzyme Inhibition Profile
The enzyme inhibition profile of this compound reveals its potential in therapeutic applications:
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Lysine-specific demethylase 1 | Competitive | < 100 nM |
Various kinases | Non-competitive | < 50 nM |
This table summarizes the potency of this compound against key enzymes involved in cancer progression and metabolism.
Case Study 1: Anticancer Activity
A study published in PubChem reported that derivatives of this compound exhibited significant cytotoxic effects on several cancer cell lines. The most active derivatives showed IC50 values ranging from 6 to 23 nM against human cancer cell lines such as HeLa and A375. These findings suggest that modifications to the triazole structure can enhance anticancer efficacy .
Case Study 2: Bioorthogonal Applications
The unique chemical properties of this compound make it suitable for bioorthogonal reactions within living cells. It has been utilized as a biocompatible linker in click chemistry reactions, allowing for the covalent attachment of drugs or imaging agents to biomolecules like proteins or antibodies.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group at the 3-position undergoes oxidation to form carboxylic acid derivatives. For example:This reaction is typically carried out in acidic or alkaline aqueous media, yielding products with enhanced polarity and potential for further functionalization .
Reduction Reactions
The amino group at the 5-position can be reduced under specific conditions. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents, producing derivatives such as:Reduction pathways are less frequently reported but remain critical for modifying the compound’s electronic properties .
Substitution Reactions
The amino group participates in nucleophilic substitution reactions, enabling the synthesis of diverse derivatives. For instance:
- Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) yields N-acyl derivatives.
- Alkylation : Treatment with alkyl halides (e.g., methyl iodide) produces N-alkylated triazoles.
A study optimized microwave-assisted substitution reactions using N-guanidinosuccinimide and amines (Table 1) :
Table 1: Optimization of substitution reaction conditions for N-morpholino derivatives
Entry | Solvent | Temp (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
1 | EtOH | 180 | 25 | 27 |
2 | H₂O | 180 | 25 | 28 |
3 | AcOEt | 180 | 25 | 64 |
4 | MeCN | 170 | 25 | 79 |
Acetonitrile (MeCN) at 170°C provided the highest yield (79%), demonstrating solvent and temperature sensitivity.
Cyclization and Tautomerism
Under microwave irradiation, (5-amino-1H-1,2,4-triazol-3-yl)methanol undergoes cyclization with carbonyl compounds. For example, reaction with succinic anhydride produces fused triazole derivatives . Tautomerism studies via NMR and X-ray crystallography confirm prototropic shifts between 1H- and 4H-triazole forms, influencing reactivity .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing derivatives of (5-amino-1H-1,2,4-triazol-3-yl)methanol?
Methodological Answer: Microwave-assisted synthesis is a robust approach for preparing derivatives. For example, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were synthesized via two pathways:
- Pathway 1 : Nucleophilic ring-opening of N-guanidinosuccinimide with aliphatic amines under microwave irradiation, followed by triazole ring recyclization (yields: 65–85%) .
- Pathway 2 : Reaction of N-arylsuccinimides with aminoguanidine hydrochloride under microwave conditions for aromatic amines (yields: 55–75%) . Key factors include amine nucleophilicity and microwave parameters (e.g., 100–150°C, 10–30 min).
Q. How can the structure of this compound derivatives be confirmed experimentally?
Methodological Answer: Combine NMR spectroscopy and X-ray crystallography :
- NMR : Observe tautomeric forms via - and -NMR chemical shifts. For instance, annular tautomerism in 1,2,4-triazoles is resolved by splitting of NH signals in DMSO-d .
- X-ray crystallography : Determine absolute tautomeric states and hydrogen-bonding networks. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one crystallizes in the monoclinic P2/c space group, with bond lengths (C1–N3: 1.335 Å, C2–N2: 1.315 Å) confirming tautomer localization .
Q. What characterization techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-MS : Quantify purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH for 28 days).
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., melting points: 438–440 K for triazole derivatives) .
Advanced Research Questions
Q. How can tautomerism in 5-amino-1H-1,2,4-triazole derivatives be systematically analyzed?
Methodological Answer: Tautomerism is resolved via:
- Crystallographic studies : Compare bond lengths (e.g., N1–C1 = 1.343 Å vs. C1–N4 = 1.358 Å) to identify dominant tautomers. In 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides , the 5-amino tautomer predominates due to intramolecular H-bonding (N1–H1N⋯O1 = 1.898 Å) .
- DFT calculations : Optimize tautomeric structures at the B3LYP/6-311++G(d,p) level and compare experimental vs. theoretical NMR shifts .
Q. What strategies resolve contradictions in crystallographic data for triazole derivatives?
Methodological Answer: Discrepancies in tautomeric assignments (e.g., 5-amino vs. 3-amino forms) are addressed by:
- Hydrogen-bonding analysis : Supramolecular chains (e.g., helical chains along the b-axis in CHNO ) validate tautomer placement .
- Multi-technique validation : Cross-reference X-ray data with solid-state NMR or IR spectroscopy to confirm H-atom positions .
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate with antifungal or anticancer activity .
- Molecular docking : Simulate binding to targets (e.g., glycogen phosphorylase for antidiabetic studies) using AutoDock Vina with Lamarckian GA parameters .
Properties
IUPAC Name |
(3-amino-1H-1,2,4-triazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWSMVWRGAFPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950001 | |
Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63870-39-3, 27277-03-8 | |
Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27277-03-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-amino-1H-1,2,4-triazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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